6,8-DICHLORO-3-HYDROXY-2(1H)-QUINOXALINONE
Overview
Description
5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, has been studied for its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione can be achieved through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method involves simple grinding of the reactants at room temperature, which offers an efficient and green chemistry approach .
Industrial Production Methods
While specific industrial production methods for 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione are not widely documented, the principles of green chemistry and solvent-free synthesis can be applied to scale up the production. The use of environmentally friendly and cost-effective methods is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. It acts as an antagonist of AMPA receptors, which are involved in synaptic transmission in the central nervous system. By inhibiting these receptors, the compound can modulate neurotransmission and has potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
- 1,4-Dihydro-quinoxaline-2,3-dione
- 5,6-Dichloro-1,4-dihydro-quinoxaline-2,3-dione
Uniqueness
5,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5 and 7 positions enhances its reactivity and potential pharmacological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H4Cl2N2O2 |
---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |
InChI Key |
DBSHFABBWSZJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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